Ethidium Bromide Adsorber

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Origin and Significance

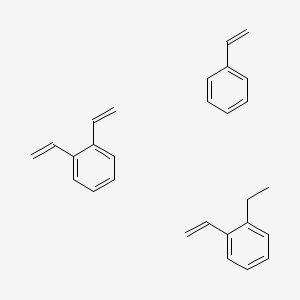

SBS is a commercially important thermoplastic elastomer (TPE) produced by the polymerization of styrene (ethenylbenzene) and butadiene (ethenylethylbenzene) monomers []. It finds widespread application due to its unique block copolymer structure, where styrene blocks (hard segments) alternate with butadiene blocks (soft segments) []. This structure grants SBS both the mechanical strength of styrene and the elasticity of butadiene, making it valuable in various scientific research fields, including material science, engineering, and drug delivery [, ].

Molecular Structure Analysis

SBS is a linear macromolecule with a chain-like structure. The chain consists of repeating units derived from styrene and butadiene monomers []. The key feature is the distinct block arrangement:

- Styrene blocks (S): These rigid, aromatic segments provide mechanical strength and chemical resistance [].

- Butadiene blocks (B): These flexible, saturated segments allow for elasticity and impact resistance [].

The ratio of styrene to butadiene blocks determines the final properties of the SBS copolymer. A higher styrene content results in a harder material, while a higher butadiene content yields a softer and more elastic material [].

Note

Chemical Reactions Analysis

Synthesis

SBS is typically synthesized via anionic polymerization, where an initiator molecule activates the styrene monomer, leading to chain growth []. Subsequently, butadiene is introduced to form the central block, followed by another styrene block to terminate the chain. The overall reaction scheme can be simplified as follows []:

(Styrene)n + Butadiene + (Styrene)m --> SBS copolymer

where n and m represent the number of styrene units in each block.

Decomposition

SBS is thermally stable; however, at high temperatures (>300°C), it can undergo decomposition through chain scission reactions, leading to the formation of smaller molecules and volatile organic compounds [].

The primary function of Ethidium Bromide Adsorber involves adsorption rather than chemical transformation. When ethidium bromide is present in a solution, the adsorber interacts with it to form a complex, effectively removing it from the solution. This process is typically represented by the adsorption isotherm models, such as the Freundlich or Langmuir models, which describe how solute molecules adhere to the surface of the adsorbent . The exact nature of the interactions can involve van der Waals forces, hydrophobic interactions, and electrostatic attractions between the adsorber and ethidium bromide.

Ethidium bromide is known for its ability to intercalate into DNA, which can lead to mutations and other genetic alterations. Therefore, the biological activity of Ethidium Bromide Adsorber is significant as it mitigates these risks by effectively removing ethidium bromide from solutions before disposal or further use. By doing so, it helps maintain a safer laboratory environment and reduces potential exposure to this hazardous compound .

The synthesis of Ethidium Bromide Adsorber typically involves the formulation of materials that can effectively capture and bind ethidium bromide. While specific proprietary methods may vary among manufacturers, common approaches include:

- Material Selection: Using materials with high surface areas and appropriate chemical properties (e.g., activated carbon or specific polymers) that can facilitate adsorption.

- Preparation: The adsorber may be prepared as a suspension or solid form, depending on its intended use.

- Quality Control: Ensuring that the adsorber meets specific performance criteria for effective ethidium bromide removal .

Ethidium Bromide Adsorber has several important applications in molecular biology and biochemistry:

- Decontamination: It is primarily used to decontaminate solutions that have been stained with ethidium bromide, making them safer for disposal.

- Gel Electrophoresis: After gel electrophoresis procedures involving ethidium bromide staining, this adsorber can be used to treat running buffers and staining solutions.

- Research Laboratories: It serves as a critical component in laboratories where nucleic acid visualization is performed, ensuring compliance with safety regulations regarding hazardous waste .

Studies on the interactions between Ethidium Bromide Adsorber and ethidium bromide have shown that various factors influence adsorption efficiency:

- Concentration: Higher concentrations of ethidium bromide generally lead to increased adsorption until saturation is reached.

- pH Levels: The pH of the solution can affect the charge of both the adsorbent and ethidium bromide, influencing their interaction.

- Temperature: Variations in temperature may impact adsorption kinetics and equilibrium .

These studies are essential for optimizing the use of Ethidium Bromide Adsorber in practical applications.

Several compounds exhibit similar functionalities regarding the removal or decontamination of hazardous materials. Below are some comparable compounds along with their unique features:

Ethidium Bromide Adsorber stands out due to its targeted application specifically against ethidium bromide while ensuring safety in laboratory settings.

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated: ACTIVE

Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene: ACTIVE